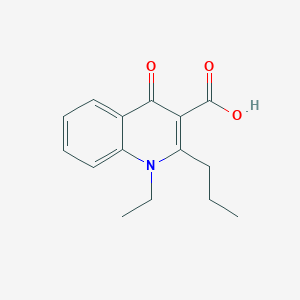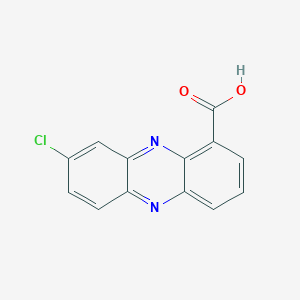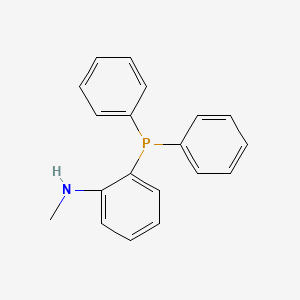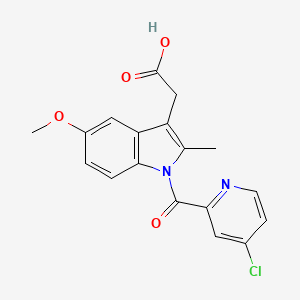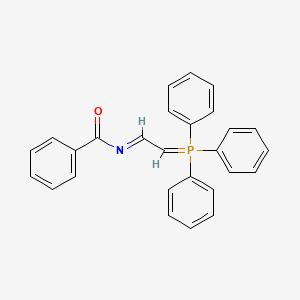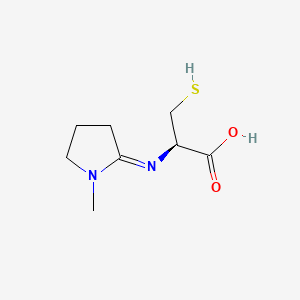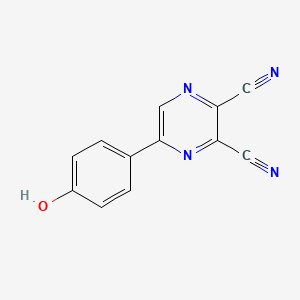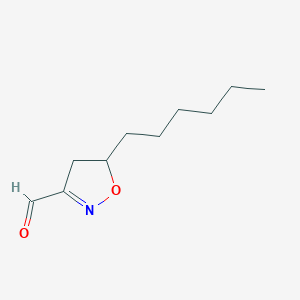
5-Hexyl-4,5-dihydro-1,2-oxazole-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Hexyl-4,5-dihydroisoxazole-3-carbaldehyde is a heterocyclic compound belonging to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hexyl-4,5-dihydroisoxazole-3-carbaldehyde typically involves the cyclization of appropriate precursors. One common method is the cycloaddition reaction between an alkene and a nitrile oxide, which forms the isoxazole ring . The reaction conditions often involve the use of catalysts such as copper (I) acetylides or ruthenium (II) complexes .
Industrial Production Methods
Industrial production methods for isoxazole derivatives, including 5-Hexyl-4,5-dihydroisoxazole-3-carbaldehyde, often focus on optimizing yield and purity. Metal-free synthetic routes are gaining popularity due to their eco-friendliness and cost-effectiveness . These methods typically involve the use of readily available starting materials and mild reaction conditions to ensure scalability and sustainability .
化学反応の分析
Types of Reactions
5-Hexyl-4,5-dihydroisoxazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of different functional groups at specific positions on the isoxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The reaction conditions vary depending on the desired product but generally involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various substituted isoxazoles, which can be further functionalized for specific applications .
科学的研究の応用
5-Hexyl-4,5-dihydroisoxazole-3-carbaldehyde has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules with potential pharmaceutical applications.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
作用機序
The mechanism of action of 5-Hexyl-4,5-dihydroisoxazole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the compound .
類似化合物との比較
Similar Compounds
4,5-Dihydroisoxazole-3-carbaldehyde: Lacks the hexyl group, resulting in different physical and chemical properties.
5,5-Dimethyl-4,5-dihydroisoxazole-3-carbaldehyde: Contains two methyl groups instead of a hexyl group, affecting its reactivity and applications.
Uniqueness
5-Hexyl-4,5-dihydroisoxazole-3-carbaldehyde is unique due to the presence of the hexyl group, which imparts specific hydrophobic characteristics and influences its interaction with biological targets . This makes it a valuable compound for developing new drugs and materials with tailored properties .
特性
CAS番号 |
143604-70-0 |
|---|---|
分子式 |
C10H17NO2 |
分子量 |
183.25 g/mol |
IUPAC名 |
5-hexyl-4,5-dihydro-1,2-oxazole-3-carbaldehyde |
InChI |
InChI=1S/C10H17NO2/c1-2-3-4-5-6-10-7-9(8-12)11-13-10/h8,10H,2-7H2,1H3 |
InChIキー |
PQPGFKMQOKQNLU-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC1CC(=NO1)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[5-(Benzenesulfonyl)furan-2-yl]ethan-1-one](/img/structure/B12903689.png)
![1-[(Naphthalen-1-yl)sulfanyl]isoquinoline](/img/structure/B12903692.png)
![5,7-Difluoro-4,4-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12903698.png)
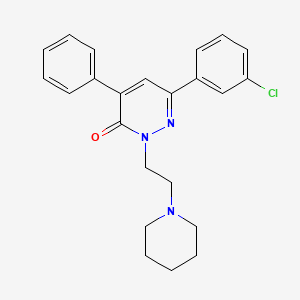
![Hexahydroimidazo[1,5-a]pyridine-3(2H)-thione](/img/structure/B12903712.png)
